molecular formula C7H5BrClFO B6305081 1-Bromo-2-chloro-5-fluoro-4-methoxybenzene CAS No. 2091617-93-3

1-Bromo-2-chloro-5-fluoro-4-methoxybenzene

Cat. No.: B6305081
CAS No.: 2091617-93-3
M. Wt: 239.47 g/mol
InChI Key: JINDZUMSLNHPQH-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-5-fluoro-4-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-5-fluoro-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination, chlorination, and fluorination of a methoxybenzene precursor. The reaction conditions often require the use of strong electrophiles and catalysts to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation reactions under controlled conditions. The use of appropriate solvents and temperature control is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-5-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-5-fluoro-4-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The halogen atoms on the benzene ring make it a reactive compound, capable of forming covalent bonds with nucleophiles. This reactivity is exploited in various chemical synthesis processes .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-chloro-5-fluoro-4-methoxybenzene is unique due to the combination of bromine, chlorine, fluorine, and methoxy groups on the benzene ring. This unique combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

1-bromo-2-chloro-5-fluoro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINDZUMSLNHPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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